Cas no 771-97-1 (2,3-Diaminonaphthalene)

2,3-Diaminonaphthalene is a polycyclic aromatic diamine with the molecular formula C₁₀H₁₀N₂. This compound is characterized by its two amino groups attached to the naphthalene ring, making it a versatile intermediate in organic synthesis. It is particularly valued for its role in the preparation of fluorescent dyes, coordination complexes, and as a precursor in the synthesis of heterocyclic compounds. The compound’s rigid aromatic structure and bifunctional reactivity enhance its utility in cross-coupling reactions and polymerization processes. Its high purity and stability under controlled conditions make it suitable for applications in analytical chemistry, materials science, and specialized chemical research.
2,3-Diaminonaphthalene structure
2,3-Diaminonaphthalene structure
Product Name:2,3-Diaminonaphthalene
CAS No:771-97-1
MF:C10H10N2
MW:158.199801921844
MDL:MFCD00004116
CID:83058
PubChem ID:69872
Update Time:2025-06-08

2,3-Diaminonaphthalene Chemical and Physical Properties

Names and Identifiers

    • 2,3-Diaminonaphthalene
    • 2,3-Naphthalenediamine
    • 2,3-Diaminonaphthalene [for Biochemical Research]
    • 2,3-Diaminonaphthaleneneat
    • naphthalene-2,3-diamine
    • DAN
    • 2,3-Naphthylenediamine
    • 2BNZ6BRS87
    • XTBLDMQMUSHDEN-UHFFFAOYSA-N
    • zlchem 848
    • 2,3-diaminonapthalene
    • 2,3 Diaminonapthalene
    • PubChem15532
    • 2,3-diamino naphthalene
    • ZLD0309
    • NSC62692
    • STK396657
    • SBB000127
    • A9775
    • 771-97-1
    • PD063929
    • UNII-2BNZ6BRS87
    • D4101
    • Q27254527
    • AKOS005169828
    • FT-0609750
    • D1045
    • NSC-62692
    • SCHEMBL139321
    • AS-19967
    • NS00037885
    • J-660046
    • NSC 62692
    • MFCD00004116
    • EINECS 212-241-0
    • CS-W008897
    • SY010815
    • 2,3-Diaminonaphthalene, BioReagent, suitable for fluorescence, >=98.0% (HPLC)
    • AC-22829
    • CS-7540
    • 2,3-Diaminonaphthalene, >=95% (HPLC), powder
    • YSZC182
    • CCRIS 8399
    • J-100110
    • DTXSID4061121
    • BCP34370
    • AMY10924
    • HY-D0073
    • InChI=1/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H
    • F16066
    • EN300-109192
    • 2,3-Diaminonaphthalene,97%
    • DB-005826
    • MDL: MFCD00004116
    • Inchi: 1S/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H2
    • InChI Key: XTBLDMQMUSHDEN-UHFFFAOYSA-N
    • SMILES: NC1=C(C=C2C=CC=CC2=C1)N
    • BRN: 2206394

Computed Properties

  • Exact Mass: 158.08400
  • Monoisotopic Mass: 158.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Foliar crystals
  • Density: 1.096(lit.)
  • Melting Point: 197-203 °C
  • Boiling Point: 273.29°C (rough estimate)
  • Refractive Index: 1.6392 (estimate)
  • Solubility: pyridine: soluble50mg/mL
  • Water Partition Coefficient: Slightly soluble in water. Soluble in pyridine, dimethylsulfoxide, dimethyformamide, dil.hydrochloric acid, ethanol, ether and hot methanol.
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 52.04000
  • LogP: 3.16660
  • Sensitiveness: Sensitive to light; Sensitive to heat and air
  • Solubility: Soluble in alcohol, ether, acetone and dilute acid, difficult to dissolve in water.

2,3-Diaminonaphthalene Security Information

  • Symbol: GHS07 GHS08
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H319,H335,H350
  • Warning Statement: P201,P261,P305+P351+P338,P308+P313
  • Hazardous Material transportation number:2811
  • WGK Germany:3
  • Hazard Category Code: 45-22-36/37/38
  • Safety Instruction: S26
  • FLUKA BRAND F CODES:8-10-23
  • Hazardous Material Identification: T
  • TSCA:Yes
  • Storage Condition:-20°C, protect from light
  • Risk Phrases:R20/21/22; R36/37/38
  • Safety Term:S26;S36/37/39

2,3-Diaminonaphthalene Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,3-Diaminonaphthalene Pricemore >>

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2,3-Diaminonaphthalene Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:771-97-1)2,3-Diaminonaphthalene
Order Number:LE14119;LE1770256
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:10
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:771-97-1)2,3-diaminonaphthalene
Order Number:sfd17634
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 2,3-Diaminonaphthalene

Introduction to 2,3-Diaminonaphthalene (CAS No. 771-97-1)

2,3-Diaminonaphthalene, with the chemical formula C10H8N2 and CAS number 771-97-1, is a significant heterocyclic aromatic amine that has garnered considerable attention in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its two amino groups attached at the 2 and 3 positions of a naphthalene ring, serves as a versatile intermediate in the preparation of various functional materials, including dyes, pigments, and pharmaceuticals.

The structural uniqueness of 2,3-diaminonaphthalene lies in its ability to participate in multiple chemical reactions due to the presence of two reactive amine functionalities. This property makes it a valuable precursor in the synthesis of complex molecules, particularly in medicinal chemistry. Recent advancements in drug discovery have highlighted its role in developing novel therapeutic agents, where its structural framework can be modified to enhance bioactivity and pharmacokinetic properties.

In the realm of pharmaceutical research, 2,3-diaminonaphthalene has been explored as a building block for designing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in synthesizing compounds that interact with enzymes involved in metabolic disorders and cancer. The ability to functionalize both amino groups allows for the creation of derivatives with tailored properties, making it an indispensable tool for medicinal chemists.

Moreover, 2,3-diaminonaphthalene finds applications in materials science, particularly in the development of conductive polymers and organic semiconductors. Its aromatic structure and electron-rich nature make it an excellent candidate for creating materials with enhanced electrical conductivity. Researchers have leveraged this property to develop novel organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), which are critical components in modern electronic devices.

The synthesis of 2,3-diaminonaphthalene typically involves the reaction of naphthalene derivatives with nitric acid followed by reduction to yield the diamine product. Advances in synthetic methodologies have improved the efficiency and scalability of this process, enabling larger-scale production for industrial applications. Recent innovations in catalytic processes have further enhanced the selectivity and yield of this reaction, reducing waste and improving sustainability.

In academic research, 2,3-diaminonaphthalene has been used as a model compound to study fundamental reactions in organic chemistry. Its reactivity profile has provided insights into mechanistic pathways that are relevant to more complex molecular transformations. These studies not only contribute to our understanding of chemical principles but also inform the development of new synthetic strategies for pharmaceutical applications.

The pharmaceutical industry has shown particular interest in derivatives of 2,3-diaminonaphthalene due to their potential therapeutic benefits. For example, modifications at the amine positions can lead to compounds with enhanced binding affinity to biological targets. This flexibility has been exploited in designing molecules that exhibit antiviral, antibacterial, and anticancer activities. The growing body of literature underscores its importance as a scaffold for drug discovery efforts.

From a commercial perspective, 2,3-diaminonaphthalene is widely available from multiple suppliers worldwide, ensuring reliable access for researchers and industrial manufacturers. Its relatively low cost compared to other specialized intermediates makes it an attractive choice for large-scale synthesis projects. Additionally, its stability under various storage conditions simplifies handling and transportation.

The environmental impact of producing and using 2,3-diaminonaphthalene has also been a focus of recent research. Efforts have been made to develop greener synthetic routes that minimize hazardous byproducts and reduce energy consumption. Such initiatives align with global trends toward sustainable chemistry practices, ensuring that this valuable compound remains accessible while minimizing ecological footprints.

In conclusion,2,3-Diaminonaphthalene (CAS No. 771-97-1) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it a cornerstone in modern chemical research. As new discoveries continue to emerge,2,3-diaminonaphthalene is poised to play an even more significant role in advancing scientific innovation and technological development.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:771-97-1)2,3-Diaminonaphthalene
LE14119;LE1770256
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:771-97-1)2,3-diaminonaphthalene
sfd17634
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email